N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-beta-alanyl-L-methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-beta-alanyl-L-methionine is a compound that combines the structural features of coumarins and amino acids. Coumarins are known for their high biological activity, and amino acids play a crucial role in the metabolism of living organisms. This compound is synthesized to explore new physiological properties by combining these two bioactive moieties .
Preparation Methods
The synthesis of N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-beta-alanyl-L-methionine involves several steps:
Starting Material Preparation: The starting hydroxycoumarin is prepared via Pechmann condensation of resorcinol and ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid (H₂SO₄).
Ester Formation: Alkylation of the hydroxycoumarin in acetone with ethylbromoacetate in the presence of potash forms the ethyl ester.
Saponification: The ethyl ester is saponified using sodium hydroxide (NaOH) in aqueous propanol-2, followed by acidolysis to form the corresponding acid.
Activated Ester Method: The acid is converted to an N-hydroxysuccinimide ester using dicyclohexylcarbodiimide (DCC) as the condensing agent.
Chemical Reactions Analysis
N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-beta-alanyl-L-methionine undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups, using reagents like sodium methoxide (NaOCH₃) or ammonia (NH₃).
Scientific Research Applications
N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-beta-alanyl-L-methionine has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of coumarin-amino acid conjugates.
Biology: The compound is investigated for its potential biological activities, including anti-inflammatory, neuroprotective, and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as inflammation, neurodegenerative diseases, and oxidative stress-related disorders.
Mechanism of Action
The mechanism of action of N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-beta-alanyl-L-methionine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Comparison with Similar Compounds
N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-beta-alanyl-L-methionine can be compared with other similar compounds:
N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-alanine: This compound has a similar structure but with L-alanine instead of beta-alanyl-L-methionine, leading to different biological activities.
N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-norvaline: Another similar compound with L-norvaline, which may exhibit distinct pharmacological properties.
Properties
Molecular Formula |
C22H26N2O7S |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(2S)-4-methylsulfanyl-2-[3-[[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]amino]propanoylamino]butanoic acid |
InChI |
InChI=1S/C22H26N2O7S/c1-32-10-8-17(21(27)28)24-19(25)7-9-23-20(26)12-30-13-5-6-15-14-3-2-4-16(14)22(29)31-18(15)11-13/h5-6,11,17H,2-4,7-10,12H2,1H3,(H,23,26)(H,24,25)(H,27,28)/t17-/m0/s1 |
InChI Key |
KBHULYYOJJWRFD-KRWDZBQOSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)CCNC(=O)COC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)CCNC(=O)COC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.